molecular formula C7H2Br2F3N3 B572974 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine CAS No. 1208082-24-9

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Katalognummer: B572974
CAS-Nummer: 1208082-24-9
Molekulargewicht: 344.917
InChI-Schlüssel: ATSSZFAHVRVUSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents and trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the process. These methods allow for better control over reaction parameters and can significantly reduce production time .

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazines, while coupling reactions can produce biaryl derivatives .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives, including 6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, as selective inhibitors for various kinases implicated in cancer progression. For instance:

  • DDR1 Inhibition : A related study identified compounds that inhibit DDR1 (Discoidin Domain Receptor 1), a promising target for non-small cell lung cancer (NSCLC). The structure of these inhibitors often includes imidazo[1,2-a]pyrazine moieties, suggesting that similar derivatives could be effective against DDR1 with enhanced selectivity over other kinases like DDR2 and Bcr-Abl .

Neurological Disorders

The compound's structural features may also allow it to interact with neuropeptide systems. Research has indicated that imidazo[1,5-a]pyrazine derivatives can act as antagonists for orexin receptors, which are involved in regulating sleep and appetite. This suggests potential applications in treating sleep disorders and cognitive dysfunctions related to stress and anxiety .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Cancer TherapyIdentified as a selective inhibitor of DDR1 with potential to suppress NSCLC cell migration and invasion.
Neurological DisordersPotential use as an orexin receptor antagonist for sleep disorders and cognitive dysfunctions.
General PharmacologyDescribed as having high potency in various biological assays related to receptor interactions.

Wirkmechanismus

The mechanism of action of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C7H2Br2F3N3
  • Molecular Weight: 344.92 g/mol
  • CAS Number: 1208082-24-9

Biological Activity Overview

The biological activity of this compound encompasses several mechanisms and therapeutic applications:

1. Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit significant anticancer properties. For instance, a study highlighted the optimization of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which plays a role in cancer immunotherapy by modulating the cGAS-STING pathway. Compound 7 from this study showed an IC50 value of 5.70 nM against ENPP1 and enhanced the expression of immune response genes like IFNB1, CXCL10, and IL6 .

2. Uterine Relaxation and Cardiac Stimulation

The compound has demonstrated uterine-relaxing and cardiac-stimulating properties. These effects are attributed to its ability to interact with specific receptors involved in smooth muscle relaxation and cardiac function modulation .

3. Antibronchospastic Effects

The compound also exhibits antibronchospastic activity, making it a candidate for respiratory therapies aimed at alleviating bronchial constriction .

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • Cell Signaling Modulation: The compound influences cell signaling pathways by modulating levels of cyclic AMP through adenosine receptor interactions. This modulation affects cell proliferation, differentiation, and apoptosis .
  • Enzyme Inhibition: As an ENPP1 inhibitor, it plays a crucial role in enhancing immune responses against tumors by preventing the hydrolysis of cGAMP, thus promoting STING pathway activation .

Research Findings and Case Studies

A comprehensive review of available literature reveals significant findings regarding the biological activity of this compound:

StudyFindings
Identified as a potent ENPP1 inhibitor with potential in cancer immunotherapy; demonstrated high selectivity and low toxicity in vitro.
Exhibited uterine-relaxing and cardiac-stimulating effects; modulated cellular metabolism through receptor interactions.
Discussed synthetic routes that enhance yields for derivatives with improved biological activity.

Eigenschaften

IUPAC Name

6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F3N3/c8-4-2-15-1-3(7(10,11)12)13-6(15)5(9)14-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSSZFAHVRVUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(N=C2Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.